1,4-Diazabicyclo[2.2.2]octane Dihydriodide
Overview
Description
1,4-Diazabicyclo[2.2.2]octane Dihydriodide is a chemical compound known for its unique structure and properties. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, a bicyclic organic compound. The hydroiodide form is created by the addition of hydroiodic acid, resulting in a compound with significant applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane Dihydriodide can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the complete conversion of the starting material to the desired product. The process involves dissolving 1,4-diazabicyclo[2.2.2]octane in a suitable solvent, such as methanol, and then adding hydroiodic acid dropwise while maintaining the reaction mixture at a specific temperature .
Industrial Production Methods
In industrial settings, the production of 1,4-diazabicyclo[2.2.2]octane hydroiodide may involve high-pressure crystallization techniques. For instance, isochoric crystallization at pressures around 1.80 GPa can yield non-solvated crystals of the compound. This method ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane Dihydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane Dihydriodide has numerous applications in scientific research:
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane hydroiodide involves its function as a nucleophile and a base. It can participate in a variety of organic reactions by donating electron pairs to electrophilic centers, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to stabilize transition states and intermediates, enhancing the efficiency of catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane Dihydriodide stands out due to its high nucleophilicity and basicity, making it a versatile catalyst in various organic reactions. Its ability to form stable complexes with different reagents further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;hydroiodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.HI/c1-2-8-5-3-7(1)4-6-8;/h1-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWRWQQVHPEIEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-06-4 | |
Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydriodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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